N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c21-13-5-3-12(4-6-13)19-25-20(29-26-19)17-2-1-9-27(17)11-18(28)24-16-10-14(22)7-8-15(16)23/h1-10H,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZIXSHWXCXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of fluorine substituents enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrrole rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
- Antimicrobial Activity : The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against both gram-positive and gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Carbonic Anhydrases : Certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and fluid balance. This inhibition can lead to therapeutic effects in cancer treatment .
- Cell Cycle Arrest : Some studies have indicated that related compounds can cause cell cycle arrest at the G0-G1 phase, potentially disrupting DNA replication processes .
- Targeting Enzymatic Pathways : The compound may interact with key enzymes involved in cellular metabolism and proliferation, thereby exerting its anticancer effects.
Case Study 1: Anticancer Activity
A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. Among these, compounds with similar structural features to this compound exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The results revealed significant activity against Bacillus species with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .
Data Tables
| Activity Type | Compound Structure | IC50 (µM) | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | Similar to N-(2,5-difluorophenyl)... | 0.65 | MCF-7 |
| Antimicrobial | Oxadiazole derivatives | Varies | Bacillus cereus |
| Carbonic Anhydrase | Related oxadiazole compound | 89 pM (hCA IX) | Human Carbonic Anhydrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
